Albuterol stearate

Description

Contextualization of Albuterol Stearate (B1226849) as a Pharmaceutical Salt in Chemical Research

Pharmaceutical salts are formed by the reaction of an acidic or basic drug with a suitable counterion researchgate.net. In the case of albuterol stearate, albuterol (a basic drug) forms a salt with stearic acid (a fatty acid). This salt formation can significantly alter the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, dissolution rate, melting point, and solid-state stability researchgate.net. Research in this area focuses on characterizing these changes and understanding how the stearate counterion influences the behavior of albuterol.

Studies comparing different salt forms of albuterol, including the stearate, have been conducted to evaluate their performance in various delivery systems, particularly dry powder inhalers (DPIs) acs.orgcapes.gov.br. These studies highlight that the choice of counterion can impact the aerosolization properties and stability of the drug powder capes.gov.br. This compound, being a more hydrophobic salt compared to albuterol sulfate (B86663) or adipate (B1204190), has shown distinct behaviors in such formulations capes.gov.br.

Significance of Investigating Salt Forms within Active Pharmaceutical Ingredient (API) Development

The investigation of different salt forms is a critical aspect of API development. Salt formation is a common and effective strategy to modify the physicochemical properties of a drug, aiming to improve its performance, manufacturability, and stability researchgate.netnih.gov. Properties such as solubility, dissolution rate, hygroscopicity, crystal form, and melting point can be tuned by selecting an appropriate counterion researchgate.netnih.gov.

For instance, enhanced aqueous solubility and dissolution rates achieved through salt formation can lead to improved bioavailability, particularly for poorly soluble drugs researchgate.net. Conversely, modifying properties like hygroscopicity is crucial for the stability of solid dosage forms, especially in moisture-sensitive applications like DPIs nih.govmdpi.com. Research into salt forms like this compound contributes to the broader understanding of how counterions influence the solid-state landscape and performance of APIs.

Overview of Research Directions in this compound Solid-State and Chemical Behavior

Research involving this compound primarily focuses on its solid-state characteristics and chemical behavior in the context of pharmaceutical formulations. Key research directions include:

Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC) are used to study the thermal properties of this compound, including its melting point, which has been reported to be distinct from albuterol base and other salts researchgate.net. Powder X-ray diffraction (PXRD), infrared spectroscopy (IR), and other methods are also employed to understand its crystalline structure and identify potential polymorphism mdpi.comresearchgate.net.

Dissolution Behavior: Studies have investigated the dissolution profile of this compound, noting that it dissolves more slowly compared to other albuterol salts, potentially due to the formation of a stearate-rich layer researchgate.net.

Aerosolization Performance: Research in the context of DPIs has compared the aerosol generation properties of this compound with other albuterol salts. These studies assess factors like fine particle dose and the influence of environmental conditions such as temperature and humidity on aerosol performance capes.gov.br. This compound has shown less sensitivity to temperature and humidity compared to more hydrophilic salts like albuterol sulfate in some studies capes.gov.br.

Influence of Excipients: The interaction of albuterol salts, including potentially the stearate, with common pharmaceutical excipients like magnesium stearate and lactose (B1674315) is investigated to understand their impact on blend homogeneity, particle adhesion, and aerosolization performance in dry powder formulations nih.govresearchgate.netinhalationmag.com.

These research avenues are vital for optimizing the formulation and delivery of albuterol, particularly in solid dosage forms where the solid-state properties of the API and its interactions with other components are critical for performance and stability.

Detailed Research Findings:

Research comparing this compound with other albuterol salts has provided specific data points regarding its properties.

| Compound | Aqueous Solubility (at 22°C) | Melting Point (°C) |

| This compound | 0.6 mg/ml | 116 |

| Albuterol Sulfate | 250 mg/ml | - |

| Albuterol Adipate | 353 mg/ml | 182 |

| Albuterol Free Base | 15.7 mg/ml | 158 |

Note: Melting point for Albuterol Sulfate was not explicitly found in the provided snippets, but its decomposition/melting behavior around 210-283°C is mentioned in the context of polymorphism researchgate.net. The table presents data directly found for comparison.

In studies evaluating dry powder aerosol generation, this compound demonstrated distinct performance characteristics. At 20°C and 50% relative humidity, the fine particle percent of the emitted dose for this compound was reported as 55.7% capes.gov.br. Notably, this compound's aerosol performance was found to be largely unaffected by temperature and humidity variations across most tested environments, showing changes only at extreme conditions (45°C and 95% RH) capes.gov.br. This contrasts with albuterol sulfate, where fine particle dose and percent decreased progressively with increasing relative humidity and temperature capes.gov.br. The more hydrophobic nature of this compound is suggested as a reason for its lower sensitivity to moisture capes.gov.br.

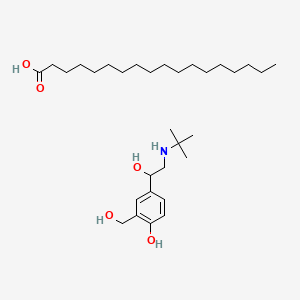

Structure

2D Structure

Properties

CAS No. |

149234-09-3 |

|---|---|

Molecular Formula |

C31H57NO5 |

Molecular Weight |

523.8 g/mol |

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C13H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h2-17H2,1H3,(H,19,20);4-6,12,14-17H,7-8H2,1-3H3 |

InChI Key |

CPEOPCFQCPEQML-WKEFIFSLSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Albuterol stearate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Albuterol Stearate

Precipitation and Crystallization Strategies for Albuterol Stearate (B1226849) Formation

The formation of crystalline albuterol stearate often involves precipitation and controlled crystallization techniques to ensure the desired solid-state properties, such as particle size, morphology, and polymorphic form. dntb.gov.uaresearchgate.netresearchgate.net Crystallization is a critical step in pharmaceutical manufacturing, influencing the purity, yield, and physical characteristics of the final product. researchgate.net

Controlled Precipitation from Alcoholic Solutions

One method reported for the preparation of this compound involves precipitation from alcoholic solutions. researchgate.netnih.gov In this approach, albuterol and stearic acid are dissolved in an alcoholic solvent, and the this compound salt is formed and precipitates out of the solution. This controlled precipitation can influence the crystal habit and particle size distribution of the resulting salt.

Influence of Solvent Systems on Salt Formation

The choice of solvent system plays a crucial role in the formation and crystallization of this compound. Different solvents can affect the solubility of the reactants and the resulting salt, influencing the rate of precipitation, supersaturation levels, and ultimately, the solid form obtained. researchgate.netnih.gov Alcoholic solvents have been noted as suitable for the precipitation of this compound. researchgate.netnih.gov The solvent system can impact the crystal morphology and potentially lead to different polymorphic forms. researchgate.net

Optimization of Crystallization Parameters (e.g., Temperature, Concentration)

Optimizing crystallization parameters such as temperature and concentration is essential for controlling the yield, purity, and physical properties of this compound crystals. google.com Temperature changes can affect the solubility of the salt and the rate of crystal growth. Concentration of the reactants influences the supersaturation ratio, which is a key driver for nucleation and crystal growth. Controlling these parameters allows for the manipulation of crystal size, shape, and polymorphism. researchgate.netgoogle.com For instance, studies on other salts have shown that temperature and humidity can significantly impact crystallization and particle growth. researchgate.net

Comparative Analysis of Synthetic Routes for Albuterol Salts

Various salts of albuterol exist, including albuterol sulfate (B86663) and albuterol adipate (B1204190), each exhibiting different physicochemical properties. researchgate.netcapes.gov.br The synthesis of these salts involves reacting albuterol with the respective acid. For example, albuterol sulfate is commonly prepared by reacting albuterol with sulfuric acid. google.com The choice of the counterion (e.g., sulfate, adipate, stearate) significantly impacts properties such as aqueous solubility and dissolution rate. researchgate.netcapes.gov.brnih.gov A comparative study showed that this compound had significantly lower aqueous solubility compared to albuterol free base, sulfate, and adipate. researchgate.netcapes.gov.brnih.gov This difference in solubility affects their suitability for various pharmaceutical formulations, particularly inhalation products where particle properties are critical for performance. capes.gov.brnih.gov

Table 1: Aqueous Solubility of Albuterol Forms at Room Temperature

| Albuterol Form | Aqueous Solubility (mg/mL) |

| Free base | 15.7 |

| Sulfate | 250 |

| Adipate | 353 |

| Stearate | 0.6 |

Data source: researchgate.netcapes.gov.brnih.gov

Stereoselective Synthesis of the Albuterol Moiety for Stearate Salt Formation

Albuterol contains a chiral center, leading to the existence of two enantiomers: (R)-albuterol (levalbuterol) and (S)-albuterol. nih.govatsjournals.orgresearchgate.net The (R)-enantiomer is primarily responsible for the bronchodilatory activity. nih.govatsjournals.orgresearchgate.net While racemic albuterol (a 1:1 mixture of R and S enantiomers) has been widely used, there is interest in the stereoselective synthesis of (R)-albuterol to potentially improve therapeutic profiles. nih.govatsjournals.orgic.ac.uk The stereoselective synthesis of the albuterol moiety is crucial before forming the stearate salt if a single enantiomer salt is desired.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a key strategy for the stereoselective synthesis of the (R)-albuterol moiety. ic.ac.ukgoogle.comgoogle.comsioc-journal.cn These approaches utilize chiral catalysts to direct the formation of one specific enantiomer over the other during the synthesis of the albuterol molecule. Various asymmetric catalytic reactions, such as asymmetric reduction of prochiral ketones or imines, have been explored for the synthesis of chiral amino alcohols like albuterol. ic.ac.ukgoogle.comgoogle.comsioc-journal.cn Chiral borane (B79455) catalysts and transition metal complexes with chiral ligands (e.g., ruthenium or rhodium complexes) have been reported for achieving high enantioselectivity in the synthesis of the albuterol precursor or the final product. ic.ac.ukgoogle.comgoogle.comsioc-journal.cnresearchgate.net These methods aim to produce (R)-albuterol with high optical purity, which can then be used to form the this compound salt consisting predominantly of the (R,R) or (R,S) diastereomer, depending on the chirality of the stearic acid used (though stearic acid is achiral). The focus is on controlling the stereochemistry at the chiral center of the albuterol part of the molecule.

Table 2: Examples of Asymmetric Catalysis in Albuterol Synthesis

| Catalysis Type | Catalyst Examples | Reaction Type | Reference |

| Chiral Borane Catalysis | Chiral borane catalysts | Reduction of intermediate V (ketone/imine) | google.comgoogle.com |

| Asymmetric Transfer Hydrogenation | Chiral Ru-TsDPEN, Rh complexes with chiral ligands | Reduction of α-iminoketones or silyl (B83357) enol ethers | sioc-journal.cnresearchgate.net |

The development of efficient asymmetric catalytic routes is important for obtaining enantiomerically pure albuterol, which can then be used for the formation of this compound with a defined stereochemistry at the albuterol center.

Diastereomeric Salt Formation with Chiral Acids

Diastereomeric salt formation is a widely used classical method for the resolution of racemic compounds, including intermediates or the final product in albuterol synthesis. nih.govresearchgate.net This technique relies on the principle that when a racemic mixture of an amine (like albuterol or its precursors) reacts with a pure enantiomer of a chiral acid, it forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting points, which allows for their separation by methods like fractional crystallization. nih.govresearchgate.net

In the context of albuterol, racemic albuterol or a racemic albuterol precursor containing an amine functional group can react with a suitable chiral acid. The resulting diastereomeric salts will have different solubilities in a given solvent, enabling the preferential crystallization of one diastereomer. nih.govresearchgate.net Common chiral acids used for resolving such basic compounds include derivatives of tartaric acid, such as di-p-toluoyltartaric acid and dibenzoyltartaric acid. google.comchemicalbook.comgoogle.comuct.ac.zacore.ac.uknih.govgoogle.com

For example, the resolution of racemic albuterol or its precursors has been achieved using di-p-toluoyl-D-tartaric acid or dibenzoyl-L-tartaric acid. google.comgoogle.comuct.ac.zacore.ac.uknih.govgoogle.com The choice of the chiral acid enantiomer (D or L) dictates which enantiomer of albuterol (R or S) is preferentially crystallized as the less soluble diastereomeric salt. google.comgoogle.com

A reported method for the resolution of racemic albuterol involved the selective crystallization of its di-p-toluoyl-D-tartrate salt. This process resulted in the separation of the (R)-enantiomer. nih.govresearchgate.net The (R)-albuterol tartrate salt could then be treated with a base to liberate the free (R)-albuterol. google.com

Studies have also explored the resolution of albuterol precursors, such as methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxybenzoate, using chiral acids like di-p-toluoyltartaric acid. google.com The diastereomeric salt formed was subjected to crystallization to enhance enantiomeric purity. google.com

An example of resolution data using diastereomeric salt formation is presented below:

| Racemic Compound | Chiral Acid | Solvent System | Resulting Enantiomer | Optical Purity (% ee) | Yield (%) |

| Racemic Albuterol | Di-p-toluoyl-D-tartaric acid | Not specified fully, involves crystallization | (R)-Albuterol | 99.5 | 38 (from resolution step) nih.govresearchgate.net |

| Albuterol precursor (methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxybenzoate) | (+)-Di-p-toluoyl-D-tartaric acid | Methanol, or ethanol, or mixture google.com | (R)-enantiomer of precursor google.com | Approximately 98.5 (after recrystallization of salt) google.com | Approximately 50 (diastereomeric salt yield) google.com |

Chiral Resolution Techniques Applied to Albuterol Precursors or Racemate

Beyond diastereomeric salt formation, various other chiral resolution techniques have been applied to racemic albuterol or its precursors to obtain the desired enantiomer, primarily (R)-albuterol. These techniques exploit the differences in physical or chemical properties between enantiomers in a chiral environment. nih.govstrath.ac.uk

One approach is preferential crystallization, which can be applied if the racemic mixture crystallizes as a conglomerate (a mechanical mixture of crystals of each enantiomer). core.ac.ukstrath.ac.uk In such cases, seeding a supersaturated solution of the racemate with crystals of the desired enantiomer can induce its selective crystallization. core.ac.uk Albuterol sulfate has been reported to behave as a conglomerate under certain conditions, allowing for enantioseparation by preferential crystallization (entrainment) from a saturated methanolic solution. researchgate.net

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases, are also effective for separating albuterol enantiomers. atsjournals.orgnih.govstrath.ac.uk This technique is widely used for both analytical and preparative scale separations. nih.govstrath.ac.uk Chiral ligand-exchange chromatography, using a chiral resolving agent like L-alanine and a complexing ion like Cu(2+), has been developed for the resolution of salbutamol (B1663637) enantiomers in plasma samples. nih.gov

Enzymatic resolution is another strategy where enzymes are used to selectively catalyze a reaction on one enantiomer in a racemic mixture, leaving the other unchanged or reacting at a different rate. While the provided search results don't detail specific enzymatic resolutions for albuterol itself, enzymatic transformations are a recognized approach for producing enantiopure compounds, including beta-amino alcohols like albuterol. core.ac.ukstrath.ac.uk

Asymmetric synthesis methods are also employed to directly synthesize the desired (R)-albuterol enantiomer, avoiding the need for resolution of a racemate. google.comic.ac.uk These methods often involve stereoselective reactions catalyzed by chiral reagents or catalysts. google.comic.ac.uk Examples include asymmetric reduction of alpha-ketoimines or alpha-bromoketones using chiral catalysts. ic.ac.uk

The application of these diverse techniques allows for the isolation of (R)-albuterol with high enantiomeric purity, which is essential for the synthesis of enantiomerically pure albuterol salts like (R)-albuterol stearate.

Advanced Analytical Characterization Techniques for Albuterol Stearate

Spectroscopic Characterization

Spectroscopic methods are fundamental in identifying functional groups and determining the structure of organic compounds. For Albuterol stearate (B1226849), techniques such as FT-IR, NMR, and UV-Vis spectroscopy provide valuable insights into its molecular identity.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds. When applied to Albuterol stearate, FT-IR would reveal characteristic absorption bands corresponding to the functional groups from both the albuterol and stearate components. jddtonline.infoijpsjournal.comconicet.gov.ar

Expected characteristic peaks would include:

Stretching vibrations of O-H groups from the hydroxyl functionalities in the albuterol portion and potentially from the carboxyl group of stearic acid (though in the salt form, the carboxyl O-H stretch might be absent or shifted).

C-H stretching vibrations from the aliphatic chains of stearic acid and the aromatic and aliphatic C-H bonds in albuterol.

C=O stretching vibration from the carboxylate group in the stearate anion.

C-N stretching vibrations from the amine group in albuterol.

Characteristic peaks in the fingerprint region (below 1500 cm⁻¹) providing a unique spectral signature for this compound, arising from complex bending and stretching vibrations.

Comparison of the FT-IR spectrum of this compound with the spectra of albuterol base and stearic acid can help confirm the formation of the salt and identify the presence of characteristic functional groups from both parent molecules. FT-IR can also be used in compatibility studies to detect interactions between the active pharmaceutical ingredient and excipients. conicet.gov.ar

NMR spectroscopy provides detailed information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

Solution-State NMR: Dissolving this compound in a suitable solvent (if solubility allows) and acquiring ¹H and ¹³C NMR spectra would provide distinct signals for each chemically unique hydrogen and carbon atom in the molecule. The chemical shifts, splitting patterns, and integration of these signals allow for the confirmation of the proposed structure of this compound. For instance, signals corresponding to the long aliphatic chain of the stearate part and the characteristic aromatic and benzylic protons and carbons of the albuterol part would be observed. ¹H NMR spectra of albuterol base in solution have been reported, providing a basis for comparison of the albuterol portion of the salt. nih.gov

Solid-State NMR: Solid-state NMR is particularly useful for studying the structural properties of solid forms, such as crystalline or amorphous materials. This technique can provide information about the molecular packing, polymorphism, and dynamics in the solid state, which is not accessible by solution-state NMR. While specific solid-state NMR data for this compound was not found in the search results, solid-state NMR techniques are generally applied to characterize the solid forms of pharmaceutical compounds, including salts. researchgate.net

UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a substance. This technique is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated double bonds, which absorb light in the UV-Vis region. Albuterol contains an aromatic ring with hydroxyl and hydroxymethyl substituents, which acts as a chromophore. sielc.com

UV-Vis spectroscopy can be used for the quantitative analysis of this compound, provided it has sufficient absorbance in the UV-Vis range in a suitable solvent. The wavelength of maximum absorbance (λmax) is a characteristic property of a compound and can be used for identification. Albuterol base and albuterol sulfate (B86663) have reported UV absorption maxima, typically around 225 nm and 276-278 nm, depending on the solvent and pH. jddtonline.infosielc.comjddtonline.inforesearchgate.net this compound is expected to exhibit similar absorption characteristics due to the presence of the albuterol chromophore. UV-Vis spectroscopy can also be used to assess the purity of the compound and in dissolution studies.

Chromatographic Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and analyzing its composition, separating it from impurities or related substances.

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, RP-HPLC (reversed-phase HPLC) is commonly employed due to the varied polarity of the albuterol and stearate portions. nih.govslideshare.nettijer.org

HPLC analysis of this compound would typically involve:

Stationary Phase: A non-polar stationary phase, such as a C18 column. slideshare.net

Mobile Phase: A mixture of polar solvents (e.g., water, buffer) and organic solvents (e.g., methanol, acetonitrile). The exact composition and gradient would be optimized to achieve adequate separation of this compound from impurities and degradation products.

Detection: UV detection is commonly used, monitoring the absorbance at a wavelength where this compound absorbs significantly (e.g., around 225 nm or 276 nm, based on albuterol's UV characteristics). jddtonline.infosielc.comjddtonline.inforesearchgate.netnih.gov

HPLC is critical for determining the purity of this compound by quantifying the levels of any impurities or related substances. It can also be used to confirm the presence of the albuterol and stearate components in the expected stoichiometric ratio. Method validation is performed to ensure the accuracy, precision, linearity, specificity, and robustness of the HPLC method for this compound analysis. nih.govslideshare.net

Thermal Analysis Techniques

Thermal analysis techniques investigate how the physical and chemical properties of a material change with temperature. For solid compounds like this compound, these techniques provide information about melting points, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) and hot stage microscopy have been used in the characterization of this compound. nih.govresearchgate.net These techniques revealed that this compound exhibits a single melting endotherm at approximately 116 °C. nih.govresearchgate.net This melting point is distinct from that of albuterol base (158 °C) and stearic acid (70 °C), confirming the formation of a new solid phase corresponding to the salt. nih.govresearchgate.net

Table 1: Melting Points of this compound and its Constituents

| Compound | Melting Point (°C) | Source |

| This compound | 116 | nih.govresearchgate.net |

| Albuterol | 158 | nih.govresearchgate.net |

| Stearic Acid | 70 | nih.govresearchgate.net |

Thermal analysis can also provide information about the thermal stability of this compound and potential interactions with excipients when formulated. While specific thermogravimetric analysis (TGA) data for this compound was not found, TGA is often used in conjunction with DSC to measure weight changes upon heating, providing insights into decomposition processes. researchgate.netakjournals.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the heat flow to or from a sample as a function of temperature or time. This technique is invaluable for identifying and characterizing thermal transitions such as melting, crystallization, glass transitions, and solid-state transformations. For this compound, DSC analysis has revealed a single melting endotherm at 116 °C. This is distinct from the melting points of albuterol free base (158 °C) and stearic acid (70 °C), indicating the formation of a unique salt form with its own characteristic thermal signature. researchgate.net

Table 1: Melting Points of this compound and Related Compounds

| Compound | Melting Point (°C) |

|---|---|

| This compound | 116 |

| Albuterol (free base) | 158 |

| Stearic Acid | 70 |

| Albuterol Adipate (B1204190) | 182 |

DSC is particularly useful for detecting low enthalpy transitions and can be performed under various atmospheric conditions. tainstruments.com High sensitivity DSC can even be used to detect subtle thermal events associated with drug-excipient incompatibilities. nih.gov

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. perkinelmer.com This technique is crucial for assessing the thermal stability of a compound and quantifying mass loss events such as drying, desolvation, or decomposition. TGA can determine the thermal and/or oxidative stabilities of materials and their compositional properties. perkinelmer.com While specific TGA data for this compound was not extensively detailed in the search results, TGA is generally used to identify temperature ranges where mass loss occurs, providing insights into potential decomposition pathways or the presence of volatile components like water or residual solvents. netzsch.comlabwrench.com For instance, TGA of other albuterol salts like albuterol sulfate shows successive mass losses at elevated temperatures, indicating thermal decomposition. researchgate.net The onset temperature of mass loss in TGA can be used to evaluate thermal stability. netzsch.com

Hot Stage Microscopy for Melting and Phase Transitions

Hot Stage Microscopy (HSM) allows for the visual observation of a sample's physical changes as it is heated or cooled. nih.gov This technique complements DSC by providing visual evidence of thermal events such as melting, crystallization, solid-state phase transitions, and changes in crystal morphology. nih.gov HSM has been used in conjunction with DSC to study the thermal behavior of this compound, confirming the melting transition observed by DSC at 116 °C. researchgate.net HSM is particularly useful for detecting polymorphic transformations that might be missed by DSC. nih.gov It enables the observation of processes like crystallization, desolvation, and changes in melting/boiling points. nih.gov

X-ray Diffraction Studies

X-ray Diffraction (XRD) is a powerful non-destructive technique used to study the crystalline structure of materials. It provides information about the arrangement of atoms within a crystal lattice.

Powder X-ray Diffraction (XRPD) for Crystalline Phase Identification and Purity

Powder X-ray Diffraction (XRPD), also known as PXRD, is a fundamental technique for the characterization of crystalline solid forms. usp.orgamericanpharmaceuticalreview.com It provides a unique diffraction pattern or "fingerprint" for each crystalline phase of a substance, based on the angular positions and intensities of diffraction lines. usp.orgpmda.go.jpscribd.com This pattern is determined by the geometry and size of the unit cell and the arrangement of atoms within the crystal. usp.orgpmda.go.jp XRPD is widely used for identifying crystalline phases, assessing the crystallographic purity of a sample, and detecting the presence of different polymorphs or amorphous content. usp.orgamericanpharmaceuticalreview.comscribd.com While specific XRPD patterns for this compound were not detailed in the search results, XRPD would be essential for confirming its crystalline nature and distinguishing it from other solid forms of albuterol or its salts. researchgate.netresearchgate.net XRPD can also be used to investigate phase transitions under non-ambient conditions, such as varying temperature and humidity. usp.orgpmda.go.jpcam.ac.uk

Microscopical and Imaging Techniques

Microscopical and imaging techniques provide visual information about the morphology, particle size, and surface characteristics of this compound crystals or powders. Techniques such as optical microscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM) can be employed. Optical microscopy, particularly when coupled with a hot stage (Hot Stage Microscopy), allows for the visual observation of thermal events and changes in crystal appearance upon heating. researchgate.netnih.gov SEM can provide high-resolution images of particle morphology and surface texture, which is important for understanding powder flow properties and aerosolization behavior, particularly for inhaled formulations. nih.govresearchgate.net AFM can offer even higher resolution imaging of surface details and can be used to study surface interactions. researchgate.netdntb.gov.ua These imaging techniques provide valuable context for interpreting data obtained from thermal analysis and X-ray diffraction by revealing the physical form and characteristics of the material being analyzed.

Table 2: Analytical Techniques and Their Applications for this compound Characterization

| Technique | Primary Application | Information Provided |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Thermal Transitions | Melting point, crystallization temperature, glass transition temperature, solid-state transformations, enthalpy changes |

| Thermogravimetric Analysis (TGA) | Mass Loss and Decomposition | Thermal stability, decomposition temperature, quantification of volatiles (e.g., water), compositional analysis |

| Hot Stage Microscopy (HSM) | Visual Observation of Thermal Events | Melting, crystallization, phase transitions, changes in crystal morphology upon heating/cooling |

| Powder X-ray Diffraction (XRPD) | Crystalline Phase Identification and Purity | Identification of crystalline forms, assessment of phase purity, detection of polymorphism and amorphous content, unit cell parameters (from pattern indexing) |

| Single-Crystal X-ray Diffraction | Crystal Structure Elucidation | Precise 3D atomic and molecular structure, bond lengths and angles, crystal packing, unit cell parameters, space group |

| Microscopy (Optical, SEM, AFM) | Morphological and Surface Characterization | Particle shape and size, surface texture, aggregation, visual observation of thermal events (HSM) |

Compound Names and PubChem CIDs:

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography and morphology of solid samples at high resolution. For pharmaceutical powders such as this compound, SEM provides detailed information about particle shape, size distribution, surface texture, and the presence of agglomerates or fine particles bath.ac.ukdiva-portal.orgimpactfactor.orgmdpi.com.

The morphology of drug particles significantly influences critical properties like flowability, bulk density, and aerosolization performance in dry powder inhaler formulations diva-portal.orgimpactfactor.orgjst.go.jp. SEM images can reveal whether this compound particles are crystalline or amorphous, their habit (e.g., needles, plates, spheres), and the degree of surface roughness diva-portal.orgmdpi.comresearchgate.net. Observing the particle shape and size distribution is essential for predicting how the powder will behave during manufacturing processes and administration diva-portal.orgimpactfactor.org. For instance, irregular or highly textured particles may exhibit different flow properties compared to smooth, spherical particles impactfactor.orgresearchgate.net. SEM can also identify the extent of particle aggregation, which is particularly important for micronized powders where cohesive forces can lead to agglomerate formation, impacting dispersion impactfactor.orgcore.ac.uk. Studies on other albuterol salts, such as albuterol sulfate, have utilized SEM to examine particle morphology and the impact of formulation components like magnesium stearate on particle interactions and agglomeration researchgate.netcore.ac.ukopenrepository.comnih.gov. While specific detailed SEM images and data solely for this compound were not extensively found in the provided search results, the application of SEM to characterize its particle morphology would follow the principles applied to other pharmaceutical powders and albuterol salts, providing visual evidence of the physical form crucial for quality control and formulation development.

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping

Energy Dispersive X-ray (EDX) spectroscopy, also known as EDS, is an analytical technique often coupled with SEM to determine the elemental composition of a sample. EDX works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam in the SEM thermofisher.comyoutube.com. Each element generates a unique set of X-ray energies, allowing for qualitative and quantitative elemental analysis thermofisher.comyoutube.com.

For this compound, EDX spectroscopy can be used to confirm the presence of the expected elements and investigate their distribution within the sample. Based on its chemical formula (C31H57NO5), this compound contains Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) medkoo.com. EDX is effective at detecting elements with atomic numbers greater than 11, although with modern detectors, lighter elements like carbon, nitrogen, and oxygen can also be detected thermofisher.comnih.gov. Hydrogen, however, cannot be detected by EDX nih.gov.

Elemental mapping using EDX provides visual maps showing the spatial distribution of specific elements across the scanned area of the sample youtube.comresearchgate.net. This is particularly useful in pharmaceutical formulations containing multiple components, such as a drug substance blended with excipients. Although direct EDX data and elemental mapping specifically for pure this compound were not detailed in the search results, EDX has been applied to characterize the surface composition of pharmaceutical particles and assess the distribution of excipients like magnesium stearate on drug particles, including albuterol sulfate in some studies nih.govresearchgate.nettandfonline.comresearchgate.netresearchgate.net. For this compound, EDX mapping could potentially be used to assess the homogeneity of the elemental distribution within a batch of the pure compound or to study its distribution if formulated with other materials, by mapping the characteristic elements present. The technique provides valuable information regarding the surface chemistry and potential variations in composition, which can impact the performance and stability of the pharmaceutical powder tandfonline.com.

Solid State Chemistry and Polymorphism of Albuterol Stearate

Crystalline and Amorphous Forms of Albuterol Stearate (B1226849)

Albuterol stearate exists as a solid powder medkoo.com. Research indicates that this compound, when precipitated from alcoholic solutions of albuterol and stearic acid, produces a single melting endotherm at 116°C, distinct from the melting points of albuterol (158°C) and stearic acid (70°C) researchgate.net. This suggests the formation of a crystalline salt. The aqueous solubility of this compound at 22°C is reported as 0.6 mg/ml, which is significantly lower compared to other albuterol salts like albuterol sulfate (B86663) (250 mg/ml) and albuterol adipate (B1204190) diethanolate (353 mg/ml), as well as albuterol free base (15.7 mg/ml) capes.gov.br.

The process of micronization, often used to reduce particle size for inhalation, can induce changes in the crystallinity of materials, potentially forming amorphous regions on the particle surface researchgate.netgoogle.com. Amorphous solids are generally less stable thermodynamically than their crystalline counterparts due to their higher energy state and greater molecular mobility researchgate.netgoogle.com. While studies have focused on the amorphization of albuterol sulfate during milling, the behavior of this compound in this regard would also be relevant for inhalation formulations researchgate.netgoogle.com.

Polymorphic Investigations of this compound

Polymorphism, the ability of a substance to exist in multiple crystalline forms, can lead to different solid-state properties researchgate.netresearchgate.net. While extensive research has characterized polymorphic forms of albuterol sulfate, information specifically on the polymorphism of this compound is less detailed in the provided search results researchgate.netresearchgate.netresearchgate.netnih.gov.

Identification and Characterization of Polymorphic Forms (If Applicable)

The available information indicates that this compound, when prepared by precipitation from alcoholic solutions, showed a single melting endotherm at 116°C researchgate.net. This observation from differential scanning calorimetry (DSC) could suggest the presence of a single crystalline form under those specific preparation conditions. However, this does not definitively rule out the existence of other polymorphic forms that might be obtained under different crystallization conditions, such as variations in solvents, temperature, or pressure researchgate.net. Characterization techniques typically used to identify and differentiate polymorphic forms include X-ray powder diffraction (XRPD), FT-IR spectroscopy, and DSC researchgate.netresearchgate.netnih.gov.

Assessment of Thermodynamic Stability of Different Solid Forms

Thermodynamic stability is a crucial aspect of different solid forms, with the most stable form generally being preferred for pharmaceutical development due to its lower tendency to undergo solid-state transformations researchgate.net. Amorphous forms are thermodynamically unstable and tend to convert to more stable crystalline states researchgate.netgoogle.com. While the melting point of 116°C for this compound provides a thermal characteristic, direct comparisons of the thermodynamic stability between potential different solid forms of this compound are not explicitly detailed in the provided results. Studies on the stability of polymorphic forms often involve assessing their behavior under varying temperature and humidity conditions researchgate.net.

Studies on Polymorphic Interconversion and Transformation Pathways

Polymorphic interconversion refers to the transformation of one crystalline form into another. This can occur under various conditions, including changes in temperature, humidity, or pressure, or during pharmaceutical processing steps like milling or storage epo.orgnih.govgoogleapis.com. The potential for polymorphic interconversion in this compound has not been specifically elaborated upon in the search results. However, the general principle of polymorphic interconversion is a known phenomenon in solid-state chemistry of pharmaceutical compounds epo.orggoogleapis.com. Understanding these transformation pathways is important for ensuring the physical stability of a drug product.

Hydrate and Solvate Forms of this compound

Hydrates and solvates are crystalline forms that incorporate water or solvent molecules, respectively, into their crystal lattice researchgate.net. The formation of hydrates or solvates can impact the physical properties and stability of a drug substance researchgate.net.

Thermal Dehydration/Desolvation Studies

Specific detailed research findings focusing solely on the thermal dehydration or desolvation studies of this compound were not extensively available in the provided search results. However, thermal analysis techniques like Differential Scanning Calorimetry (DSC) are commonly used in solid-state characterization to identify phase transitions, including melting, dehydration, and desolvation researchgate.net. The reported single melting endotherm at 116 °C for this compound from DSC studies indicates its thermal behavior upon heating researchgate.net. The absence of additional endotherms below the melting point might suggest a lack of significant desolvation or dehydration within the studied temperature range, but dedicated studies would be required to confirm this definitively. In contrast, albuterol (the base) is reported to change crystalline form at 175 °C and decompose between 188-195 °C, and albuterol sulfate can exist as a monohydrate nih.gov.

Supramolecular Architecture and Intermolecular Interactions

The supramolecular architecture of a crystalline solid is determined by the arrangement of molecules in the crystal lattice and the intermolecular interactions that stabilize this arrangement. These interactions include hydrogen bonding, van der Waals forces, and ionic interactions.

Analysis of Hydrogen Bonding Networks and Crystal Packing

Role of Stearate Moiety in Crystal Lattice Formation

The stearate moiety, a long saturated hydrocarbon chain with a carboxylate group, significantly influences the solid-state properties of this compound. The presence of the bulky, hydrophobic stearate chain is expected to dominate the crystal packing, likely leading to layered structures or arrangements where the hydrocarbon chains pack together via van der Waals forces. This is consistent with observations in other fatty acid esters, where the fatty acid chain length and saturation influence crystal structure and thermal behavior mdpi.com.

Interfacial and Surface Science of Albuterol Stearate Particles

Particle Morphology, Size Distribution, and Crystal Habit

Particle size and size distribution are critical factors influencing the deposition of dry powder aerosols in the lungs. Micronized particles, typically with an aerodynamic diameter of ≤5 μm, are required for efficient delivery to the target sites in the lungs. nih.gov However, such fine powders tend to be cohesive due to their small size and high surface area, leading to agglomeration. nih.gov

Particle morphology, or shape, also plays a significant role in the aerosolization and deposition behavior of inhaled powders. nih.gov The crystal habit, which describes the external shape of a crystal, is influenced by the internal crystal structure and growth conditions. semanticscholar.org Different crystal habits can affect the mechanical properties, bulk density, and flowability of powders. researchgate.net While specific details on the crystal habit of Albuterol stearate (B1226849) are not extensively detailed in the search results, studies on other drug substances highlight the importance of this property. For instance, varying the crystal habit of budesonide (B1683875) significantly affected its cohesive measurement. researchgate.net

Achieving a uniform, smaller particle size is often associated with improved aerosolization efficiency and lung penetration, particularly for amorphous forms of drugs. nih.gov

Surface Energy Characterization (e.g., Inverse Gas Chromatography)

Surface energy is a fundamental property that governs interparticle interactions, including adhesion and cohesion forces. Inverse Gas Chromatography (IGC) is a sensitive technique widely used to measure the surface properties of powders, particularly their surface energetics. researchgate.net IGC can determine the dispersive component of surface energy, specific free energy, enthalpy and entropy of adsorption, and acid-base properties. researchgate.net

For pharmaceutical powders used in DPIs, surface energy plays a significant role in the cohesive-adhesive balance of drug-carrier mixtures. aston.ac.uk Studies using IGC on other active pharmaceutical ingredients (APIs) and excipients, such as salbutamol (B1663637) sulfate (B86663) and lactose (B1674315), have demonstrated its utility in assessing surface energy changes associated with processing and the impact of excipients like magnesium stearate. nih.gov, jst.go.jp, researchgate.net For example, coating salbutamol sulfate particles with magnesium stearate was shown to lower the dispersive surface energy and make the energy distribution more homogenous. nih.gov

Electrostatic Charging Behavior and Triboelectric Properties

Electrostatic charging, or triboelectrification, occurs when particles come into contact and separate, leading to charge transfer. This phenomenon is common during pharmaceutical processing operations such as milling, mixing, and powder transfer. jst.go.jp Electrostatic charges on powder particles can lead to agglomeration and adhesion problems, affecting powder flowability, blend homogeneity, and drug delivery efficiency from inhalers. researchgate.net, jst.go.jp

Factors influencing triboelectric charging include particle size and shape, the nature and work function of the contacting surfaces, contact area and frequency, surface purity, and atmospheric conditions. jst.go.jp Smaller particles tend to have a larger active surface area, which can lead to increased net electrostatic charge, strengthening particle cohesion and adhesion to other particles and the inhaler device. nih.gov

Studies on salbutamol sulfate have shown that it can acquire negative and positive charges depending on the material of the contacting surface (e.g., stainless steel or polypropylene). bjpharm.org.uk The polarity and magnitude of the charge are influenced by the work function of the contacting surface. bjpharm.org.uk The solid-state properties of particles, such as crystallinity, can also influence charging behavior; amorphous forms may exhibit more variability in surface charge compared to crystalline forms. researchgate.net

Understanding the electrostatic charging behavior of Albuterol stearate is important for predicting and controlling its handling and dispersion properties in dry powder formulations. While direct studies on the triboelectric properties of this compound were not found, the principles observed for other pharmaceutical powders, particularly salbutamol sulfate, are likely applicable.

Interactions in Solid Mixtures and Formulations

In dry powder formulations, this compound particles interact with each other (cohesion) and with excipient particles (adhesion). These interactions are critical for blend homogeneity, powder flow, and the efficient detachment and dispersion of the drug upon actuation of an inhaler device. tandfonline.com, mdpi.com

Drug-Excipient Adhesion and Cohesion Forces

In carrier-based dry powder inhaler formulations, micronized drug particles are often adhered to larger carrier particles, typically lactose. core.ac.uk The balance between drug-drug cohesive forces and drug-carrier adhesive forces is crucial for the performance of these formulations. tandfonline.com, aston.ac.uk Strong drug-drug cohesion can lead to the formation of agglomerates that are difficult to disperse, while excessive drug-carrier adhesion can hinder the detachment of drug particles from the carrier, resulting in poor lung delivery. nih.gov, mdpi.com, aston.ac.uk

Modification of drug particle surface properties, for example, by coating with anti-adhesive excipients, is an approach to reduce intrinsic powder cohesion and improve aerosolization. nih.gov Force control agents (FCAs) are excipients specifically used to modify inter-particulate forces. tandfonline.com

Impact of Force Control Agents on Powder Properties

Force control agents (FCAs), such as magnesium stearate, leucine, and lecithin, are low surface energy materials added to powder formulations to modify the surface chemistry of drug particles and alter the cohesive-adhesive balance. tandfonline.com, researchgate.net Magnesium stearate is a widely used excipient in pharmaceutical formulations, known for its lubricant and anti-adherent properties. diva-portal.org, bath.ac.uk

The addition of FCAs can significantly improve the aerosolization properties of drug powders by reducing inter-particulate forces. tandfonline.com, diva-portal.org, researchgate.net For instance, magnesium stearate has been shown to increase the dispersion of salbutamol sulfate from DPI formulations. nih.gov, core.ac.uk The mechanism involves the reduction of cohesive behavior of drug particles and lowering the adhesion between drug and carrier surfaces. core.ac.uk This can lead to easier detachment of drug particles from the carrier and improved fine particle fraction (FPF). diva-portal.org

The effect of FCAs is often concentration-dependent, and there can be an optimal concentration for achieving improved powder flow and aerosolization. core.ac.uk, researchgate.net At higher concentrations, some FCAs might lead to re-agglomeration or phase separation. core.ac.uk

Data on the impact of magnesium stearate on salbutamol sulfate formulations provides insights into how FCAs might influence this compound formulations. For example, studies have shown that co-processing salbutamol sulfate with magnesium stearate using mechanofusion significantly improved the FPF. researchgate.net

Mitigation of Amorphization Induced by Processing

Processing techniques like milling, commonly used to reduce particle size, can introduce crystalline disorder and amorphous regions in drug particles. jst.go.jp, jst.go.jp Amorphization can negatively impact the physical and chemical stability of the drug, as amorphous materials tend to absorb moisture and may be more prone to degradation or recrystallization. jst.go.jp, google.com

Strategies to mitigate processing-induced amorphization include controlling process parameters and co-processing with excipients. jst.go.jp, researchgate.net Crystalline excipients, such as alpha-lactose (B80435) monohydrate, adipic acid, and magnesium stearate, have been found to be effective in reducing the amorphization of crystalline drugs like salbutamol sulfate during milling. jst.go.jp, researchgate.net, studylib.net It is hypothesized that these crystalline excipients can act as seed crystals, promoting recrystallization of the amorphous drug formed during milling. jst.go.jp, researchgate.net

The inclusion of humidified air during conditioning steps can also be critical for promoting recrystallization of milled powders. jst.go.jp

While specific studies on the amorphization of this compound were not found, the principles of mitigating processing-induced amorphization observed for other crystalline APIs like salbutamol sulfate are likely applicable. Co-processing this compound with crystalline excipients, including magnesium stearate, could be a strategy to maintain its crystallinity and enhance its solid-state stability during manufacturing.

Mechanisms of Dissolution from Compacted Solid Forms

Formation and Influence of Stearate-Rich Layers on Dissolution

The presence of stearate components in pharmaceutical formulations, such as magnesium stearate commonly used as a lubricant, is known to significantly influence dissolution behavior. uspnf.com While detailed studies focusing specifically on the formation and influence of stearate-rich layers during the dissolution of compacted this compound (where the stearate is part of the active compound) are limited in the provided search results, insights can be drawn from the behavior of formulations containing stearates as excipients.

Hydrophobic lubricants like metallic stearates, including magnesium stearate, have a tendency to reduce the rates of tablet disintegration and dissolution. uspnf.com This effect is often attributed to the formation of a hydrophobic layer on the surface of the drug particles and within the pores of the compacted form. During compaction, stearates can be smeared or segregated to the surface of particles and the die wall, creating a non-uniform distribution. aerosol-soc.com Upon contact with the dissolution medium, these segregated stearate particles or layers can impede the wetting of the hydrophilic components and the penetration of the medium into the compact structure.

For this compound, where the stearate moiety is chemically linked to the Albuterol structure, the inherent hydrophobicity conferred by the stearate chain could influence particle interactions and surface properties in the compacted state. It is plausible that, similar to the behavior observed with magnesium stearate in formulations, the stearate portions of this compound molecules could orient in a way that presents a more hydrophobic surface to the dissolution medium, particularly in compacted forms where particle surfaces are brought into close contact. This could potentially lead to the formation of stearate-rich regions or layers on the particle surfaces within the compact.

The influence of such stearate-rich layers on dissolution would likely involve:

Reduced Wettability: The hydrophobic nature of the stearate layer can hinder the penetration of the aqueous dissolution medium into the compacted matrix.

Barrier to Diffusion: A continuous or semi-continuous stearate layer on the particle surface could act as a physical barrier, slowing down the diffusion of dissolved this compound away from the particle surface into the bulk medium.

Altered Disintegration: While this compound itself is the active compound, if formulated with excipients, the interaction between the stearate component of the drug and excipients, particularly lubricants, could affect the disintegration of the compact, indirectly influencing dissolution.

Studies on Salbutamol sulfate formulations containing magnesium stearate as an excipient have shown that magnesium stearate can coat drug particles, influencing inter-particulate interactions and affecting dispersion and dissolution. aerosol-soc.comresearchgate.netnih.govresearchgate.netglobalresearchonline.net For instance, magnesium stearate has been observed to delay drug release by covering the particles of the active ingredient. globalresearchonline.net While this compound is a different chemical entity, these findings regarding the impact of stearate presence on dissolution provide a basis for understanding the potential mechanisms at play with compacted this compound.

Kinetic Analysis of Dissolution Phenomena

Kinetic analysis of dissolution data is essential for understanding the rate-limiting steps and mechanisms governing the release of a drug from a solid dosage form. Various mathematical models are employed to fit dissolution profiles and gain insights into the release kinetics. Common models include zero-order, first-order, Higuchi, Korsmeyer-Peppas, and Weibull models. rjpdft.comijiras.comjpionline.orgbioline.org.brfabad.org.trnih.gov

For compacted solid forms of this compound, the dissolution kinetics would be influenced by the interplay of factors such as the effective surface area of the particles within the compact, the solubility of this compound in the dissolution medium, the diffusion coefficient of the dissolved drug, and the rate of penetration of the medium into the compact. The potential formation and influence of stearate-rich layers, as discussed in Section 5.5.1, would directly impact these parameters.

For example, if the dissolution is limited by the rate of wetting and penetration of the medium due to hydrophobic stearate layers, the initial dissolution rate might be slow. As the medium penetrates and the stearate layers are disrupted or overcome, the dissolution rate might change. Kinetic models can help to quantify these changes and potentially elucidate the rate-limiting steps at different stages of the dissolution process.

Studies on the dissolution kinetics of Salbutamol sulfate from various tablet formulations have demonstrated that the release mechanism can follow different models depending on the formulation composition and properties. ijiras.comnih.gov For instance, drug release from hydrophilic matrix tablets containing Salbutamol sulfate has been described by diffusion-controlled mechanisms or non-Fickian diffusion. ijiras.comnih.gov While these studies pertain to Salbutamol sulfate in the presence of excipients, the principles of applying kinetic models to understand the influence of formulation components and physical properties on dissolution are relevant to the study of compacted this compound.

Analyzing the dissolution profile of compacted this compound using appropriate kinetic models could provide quantitative data on the dissolution rate constant and help determine if the release is primarily governed by diffusion through a boundary layer, erosion of the matrix, or a combination of mechanisms. Deviations from ideal kinetic models could provide further evidence for the influence of factors like surface layer formation or changes in effective surface area during dissolution.

Due to the limited specific research findings on the dissolution kinetics of compacted this compound as the active pharmaceutical ingredient in the provided search results, detailed kinetic parameters or specific model fits for this compound cannot be presented here. However, applying the established methodologies of dissolution testing and kinetic analysis would be the appropriate approach to characterize the dissolution behavior of compacted this compound and understand the underlying mechanisms.

Chemical Degradation Pathways and Stability Kinetics of Albuterol Stearate

Identification of Chemical Degradation Products and Impurities

The chemical degradation of albuterol salts, including the stearate (B1226849), can lead to the formation of various degradation products and impurities. While specific studies focusing solely on the degradation products of Albuterol stearate are limited in the provided information, research on other albuterol salts, particularly albuterol sulfate (B86663), offers insights into potential degradation pathways of the albuterol moiety.

Known impurities and related compounds of salbutamol (B1663637) (albuterol) include Salbutamol EP Impurity F (Albuterol Related Compound E), which can arise during the production process. arpimed.am Other identified related substances and impurities include 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol, 2-(4-Hydroxy-3-(hydroxymethyl)phenyl)-2-oxoacetic Acid, and Salbutamol 4-O-sulfate. bindingdb.org Albuterol Methyl Ether (Salbutamol EP Impurity A) and Albuterol Aldehyde (Salbutamol EP Impurity D) are also recognized impurities. mdpi.comsigmaaldrich.com Salbutamol Impurity B is another related compound for which stability-indicating analytical methods have been developed, aiding in the understanding of degradation pathways in certain formulations. sigmaaldrich.com

The presence and levels of these impurities are subject to stringent regulatory standards, such as those outlined in the European Pharmacopoeia, to ensure the safety and efficacy of the final product. arpimed.am Controlling impurities is vital as they can impact the stability and potency of pharmaceutical formulations. arpimed.am

Investigation of Degradation Pathways under Stress Conditions

Stress testing of active pharmaceutical ingredients like albuterol is essential to identify likely degradation products and establish degradation pathways. researchgate.net Studies on albuterol salts under various stress conditions provide valuable information regarding their chemical stability.

Influence of Temperature and Humidity on Chemical Stability

Temperature and humidity are significant environmental factors that can influence the stability of pharmaceutical solids. This compound has demonstrated favorable stability characteristics in the presence of temperature and humidity compared to other albuterol salts. Studies comparing the aerosol performance of different albuterol salts in a model dry powder inhaler under varying environmental conditions (20–45°C and 30–95% RH) showed that this compound's aerosol performance remained largely unaffected across most conditions. stabilitystudies.in Changes in fine particle percentage were observed only at extreme conditions of 45°C and 95% RH. stabilitystudies.in This indicates a higher degree of stability for the stearate salt under typical and even elevated temperature and humidity levels.

In contrast, the aerosol performance of albuterol and albuterol sulfate has been shown to decrease progressively with increasing relative humidity and temperature. stabilitystudies.in High humidity can lead to increased capillary forces between particles and, depending on solubility and surface structure, may cause local dissolution and recrystallization, potentially forming solid bridges that affect powder performance and stability. sld.cu The presence of amorphous regions in crystalline materials, which can be introduced during processing like micronization, can also contribute to instability under humid conditions due to recrystallization. sld.cu this compound's lower aqueous solubility (0.6 mg/ml at 22°C) compared to albuterol sulfate (250 mg/ml) and albuterol adipate (B1204190) diethanolate (353 mg/ml) likely contributes to its reduced sensitivity to moisture. stabilitystudies.in

| Albuterol Salt | Aqueous Solubility (22°C) | Sensitivity to Temperature and Humidity (DPI Performance) |

| This compound | 0.6 mg/ml | Least sensitive; largely unaffected except at 45°C/95% RH stabilitystudies.in |

| Albuterol (free base) | 15.7 mg/ml | Poor emptying from inhaler compared to salts stabilitystudies.in |

| Albuterol sulfate | 250 mg/ml | Decreased performance with increasing humidity and temperature stabilitystudies.in |

| Albuterol adipate diethanolate | 353 mg/ml | Poor deaggregation under all conditions tested stabilitystudies.in |

Photodegradation Studies

Photodegradation is another potential degradation pathway for pharmaceutical compounds. Studies on the photochemistry of salbutamol (albuterol) in aqueous solutions have shown sensitivity to UVB light absorption, leading to the formation of degradation products. wikipedia.org The extent of photodegradation can be influenced by factors such as pH, with the deprotonated species of salbutamol being more photo-active than the protonated species. wikipedia.org While these studies were conducted in aqueous solutions, the albuterol moiety within this compound may also exhibit some degree of photosensitivity, particularly if exposed to light. Protecting this compound from light during storage is a prudent measure to mitigate potential photodegradation. arpimed.amarpimed.am

Oxidative and Hydrolytic Degradation Mechanisms

Oxidation and hydrolysis are common chemical degradation pathways for labile drugs. asean.org Studies on albuterol sulfate have indicated its instability under oxidative and hydrolytic conditions. mims.com For instance, albuterol sulfate was found to be unstable to alkaline hydrolysis and oxidation. mims.com Peroxide exposure had a significant effect, leading to the production of various unspecified impurities. mims.com High temperatures can catalyze oxidation and hydrolysis reactions. asean.org

Hydrolytic degradation typically involves the cleavage of chemical bonds by reaction with water. While this compound is a salt and not an ester in the albuterol moiety itself, the stearate counterion is derived from stearic acid, a fatty acid. The albuterol molecule contains hydroxyl groups and a secondary amine, which could potentially be susceptible to oxidative degradation. jst.go.jpguidetopharmacology.org Oxidative degradation often involves the reaction with atmospheric oxygen or other oxidizing agents, potentially leading to the formation of various oxidized species. The specific degradation products formed through oxidation and hydrolysis of this compound would depend on the exact conditions and the susceptibility of the molecule's functional groups.

Kinetics of Chemical Degradation

Understanding the kinetics of chemical degradation is essential for predicting the shelf life of a pharmaceutical product. Degradation kinetics describe the rate at which a drug substance degrades over time under specific conditions.

Application of Arrhenius Equation for Stability Prediction

The Arrhenius equation is a fundamental tool used in pharmaceutical stability studies to predict the shelf life of drug products based on accelerated degradation data. stabilitystudies.inugd.edu.mk The equation describes the relationship between the rate constant of a chemical reaction (k) and temperature (T):

ln(k) = ln(A) - (Ea / RT)

Where:

k is the degradation rate constant

A is the pre-exponential factor (frequency factor)

Ea is the activation energy of the degradation reaction

R is the universal gas constant

T is the absolute temperature in Kelvin

By conducting accelerated stability studies at elevated temperatures and determining the degradation rate constants at these temperatures, an Arrhenius plot (ln(k) versus 1/T) can be constructed. stabilitystudies.in The activation energy (Ea) and the pre-exponential factor (A) can be determined from the slope and intercept of this plot, respectively. stabilitystudies.in Once these parameters are known, the Arrhenius equation can be used to extrapolate and predict the degradation rate, and thus the shelf life, of the drug product at lower, normal storage temperatures. stabilitystudies.inugd.edu.mk

Evaluation of Degradation Rates in Solid State

The stability of pharmaceutical compounds in the solid state is a critical factor influencing their shelf life and efficacy. For compounds like this compound, evaluating degradation rates in the solid state involves assessing chemical changes under various environmental conditions, such as temperature and humidity. Studies on the related compound, salbutamol sulfate (albuterol sulfate), provide insights into the factors affecting solid-state stability. Even small amounts of amorphous material produced during processes like micronization can significantly impact the physical stability of powders, as the amorphous state is thermodynamically unstable and tends to convert to the crystalline state. researchgate.net This recrystallization can lead to particle growth and affect the performance of dry powder formulations. researchgate.net

Accelerated stability studies, employing exaggerated storage conditions, are commonly used to predict longer-term chemical effects at non-accelerated conditions and evaluate the impact of short-term excursions outside recommended storage. iik.ac.id Techniques such as HPLC, TLC, and DSC are utilized to assay the drug and identify degradation products in solid-state samples. ijnrd.org For solid-state reactions, samples are often prepared as mixtures of the drug and excipients, sometimes with added moisture, and stored under specified temperature and humidity conditions for several weeks. ijnrd.org

While specific degradation kinetics data for this compound in the solid state were not extensively found in the search results, research on salbutamol (albuterol) indicates that its thermal decomposition can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG/DTG). researchgate.net Excipients can influence the thermal stability of the drug, potentially increasing the activation energy for decomposition. researchgate.net

Strategies for Enhancing Chemical Stability of this compound

Maintaining the chemical stability of this compound in solid dosage forms requires implementing strategies that mitigate degradation pathways. These strategies often involve careful selection of excipients and control of the solid-state properties of the drug substance.

Role of Excipients in Degradation Mitigation

Excipients play a significant role in the stability of solid pharmaceutical formulations. In the context of this compound, excipients can help to mitigate degradation through various mechanisms. Compatibility studies between the drug and potential excipients are essential to identify any interactions that could lead to instability. ijnrd.org These studies often involve preparing binary mixtures of the drug with individual excipients and storing them under accelerated conditions. ijnrd.org

For related compounds like salbutamol sulfate, co-milling with crystalline excipients such as alpha-lactose (B80435) monohydrate, adipic acid, and magnesium stearate has been shown to be effective in reducing milling-induced amorphization or structural disorder. researchgate.net This suggests that these excipients can act as crystallization inhibitors or even induce recrystallization of amorphous regions, thereby enhancing the physical and potentially chemical stability of the drug. researchgate.netnih.gov Magnesium stearate, in particular, has been noted for its ability to improve the physical stability and aerosol performance of formulations, potentially by reducing adhesive forces between particles and preventing agglomeration caused by recrystallization of amorphous regions. nih.gov

Data Table: Effect of Crystalline Excipients on Amorphization of Salbutamol Sulfate During Co-milling (Illustrative based on search findings)

| Excipient | Effect on Amorphization | Analytical Techniques Used |

| Alpha-lactose monohydrate | Effective reduction | XRPD, DVS, HSDSC |

| Adipic acid | Effective reduction | XRPD, DVS, HSDSC |

| Magnesium stearate | Effective reduction | XRPD, DVS, HSDSC, Assessment of physical stability and aerosol performance |

| Polyvinylpyrrolidone | No significant effect | XRPD, DVS, HSDSC |

Impact of Solid-State Transformations on Chemical Degradation

Solid-state transformations, such as changes in crystallinity or polymorphic form, can significantly impact the chemical stability of a drug substance. Amorphous forms of drugs are generally less stable than their crystalline counterparts due to their higher internal energy and greater molecular mobility, making them more susceptible to chemical degradation. jst.go.jpmdpi.com Regions of crystal lattice damage or amorphousness generated during processing, such as milling, can increase the chemical degradation rate, particularly in the presence of water. jst.go.jp Amorphous solids tend to absorb more water than crystalline forms, and absorbed water can act as a plasticizer, reducing the glass transition temperature (Tg) and increasing molecular mobility, thus accelerating degradation. jst.go.jp

Controlling solid-state transformations is therefore crucial for enhancing chemical stability. Techniques like spray drying or spray freeze drying can be used to produce particles with controlled solid-state properties. jst.go.jpmdpi.com While spray drying can produce amorphous or partially amorphous particles, which may be less stable, the process parameters can be optimized to influence the solid state. jst.go.jp Co-crystallization is another strategy that can alter the solid-state properties of a drug, potentially leading to improved stability. nih.gov

The physical stability of dry powders, including the tendency for amorphous to crystalline conversion, is influenced by temperature and relative humidity. researchgate.net Exposure to elevated temperature and humidity can enhance the structural relaxation rate and reduce the amorphous content, which can improve physical stability but the interplay with chemical stability needs careful consideration. researchgate.net

Understanding and controlling the solid-state form of this compound, and mitigating process-induced disorder, are key strategies for improving its chemical stability in solid formulations.

Based on a comprehensive search of available scientific literature, it has been determined that there are no publicly accessible computational or theoretical studies specifically focused on this compound that would allow for the creation of the requested article. The stringent requirements to focus solely on this specific chemical compound and to adhere to the detailed outline concerning molecular modeling, theoretical physicochemical properties, and computational surface analysis cannot be met with the current body of scientific publications.

The search for information yielded the following:

Experimental data on the synthesis and dissolution of this compound is available but lacks any computational or theoretical analysis.

Extensive computational and theoretical research exists for other salt forms of albuterol, most notably albuterol sulfate. However, the user's explicit instructions forbid the inclusion of information on compounds other than this compound.

General principles of molecular modeling, lattice energy calculations, and surface property analysis are well-documented, but there is no evidence of their specific application to this compound in published research.

Without any source material on the computational and theoretical properties of this compound, it is impossible to generate a scientifically accurate and informative article that follows the provided outline. Any attempt to do so would require speculation or the inclusion of irrelevant data, which would violate the core instructions of the request. Therefore, the article cannot be generated at this time.

Computational and Theoretical Studies of Albuterol Stearate

Computational Insights into Surface Properties and Interfacial Phenomena

Adhesion Force Modeling

Adhesion force modeling is a critical tool in the development of dry powder inhaler (DPI) formulations, as it helps to predict the behavior of drug particles and their interaction with carrier surfaces. These models are essential for optimizing the deagglomeration of the drug and ensuring efficient delivery to the lungs.

A review of the current scientific landscape shows a lack of specific studies on the adhesion force modeling of albuterol stearate (B1226849). Research in this area has predominantly focused on albuterol sulfate (B86663). For instance, studies have employed techniques like atomic force microscopy (AFM) to measure the adhesion forces between micronized albuterol sulfate and carrier particles such as lactose (B1674315). nih.govnih.gov These studies have been instrumental in understanding how factors like humidity and the presence of force control agents, such as magnesium stearate, influence the cohesive-adhesive balance in DPI formulations. jst.go.jpdeakin.edu.au However, computational models detailing the specific adhesive interactions of albuterol stearate particles are not described in the available literature.

Q & A

Q. What are the established methods for synthesizing albuterol stearate, and how do they ensure chemical purity?

this compound is synthesized via precipitation from alcoholic solutions of albuterol and stearic acid. Key steps include:

- Precipitation conditions : Ethanol or isopropanol as solvents to optimize salt formation.

- Purity verification : Differential scanning calorimetry (DSC) and hot-stage microscopy confirm distinct melting points (e.g., this compound melts at 116°C vs. 70°C for stearic acid) .

- Solubility profiling : Aqueous solubility at RT is 0.6 mg/mL, rising to 1.4 mg/mL at 37°C, ensuring low solubility for sustained release .

Q. How can researchers characterize the physicochemical properties of this compound?

Standard methodologies include:

Q. What experimental designs are recommended for comparing dissolution kinetics of albuterol salts?

Use a rotating disk dissolution apparatus under sink conditions (pH 7.4, 37°C). Key parameters:

- Intrinsic dissolution rate (IDR) : this compound exhibits nonlinear kinetics (0.6 mg/min/cm²) due to stearate-rich layer deposition .

- Control variables : Disk compaction pressure, agitation speed, and buffer ionic strength.

Advanced Research Questions

Q. How can nonlinear dissolution kinetics of this compound be modeled to predict pulmonary retention?

-

Mechanistic modeling : Incorporate surface deposition effects using the Noyes-Whitney equation modified for layer formation.

-